

Zimelidine: A Technical Profile of the First Selective Serotonin Reuptake Inhibitor

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Compound Focus: Zimelidine

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Historical Context and Rational Drug Design

Zimelidine represents a landmark achievement in **rational drug design**. Developed in the late 1970s by Arvid Carlsson and colleagues at Astra AB, it was the first **Selective Serotonin Reuptake Inhibitor (SSRI)** to be marketed [1] [2]. Its development followed the strategy of creating a new drug capable of affecting a specific biological target—the serotonin transporter—while avoiding effects on other sites, with the goal of producing an agent that was more efficacious, safer, and better tolerated than older tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [2].

The compound was synthesized as a derivative of the antihistamine **brompheniramine** [1] [2]. Researchers were investigating compounds with structures similar to brompheniramine due to its known antidepressant activity [1]. **Zimelidine**, a **pyridylallylamine**, possessed a distinct structural scaffold from the tricyclic and tetracyclic antidepressants that dominated the market at the time [3]. It was first sold in 1982 but was withdrawn worldwide within two years due to rare but serious cases of **Guillain-Barré syndrome** [1] [4]. Despite its short market life, it served as the crucial template for the subsequent generation of SSRIs, including fluoxetine (Prozac) [2].

Chemical Synthesis and Structure-Activity Relationship (SAR)

The core structure of **zimelidine** is (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine [1] [4]. Early synthetic efforts focused on obtaining compounds with the cis configuration (with respect to the pyridyl and allylamine groups) to optimize activity [5].

Key Synthetic Routes and Analogues

Multiple synthetic routes were employed [5]:

- **Method 1 & 2:** Utilized suitably substituted benzoylpyridines as starting materials.
- **Method 3 & 4:** Involved direct displacement of the para-bromine atom in the **zimelidine** structure or conversion via a corresponding lithio derivative to introduce various substituents (H, Cl, I, CN, Me, SiMe₃, SMe).

SAR studies from these synthetic programs revealed critical structure-activity insights [5]:

- **Para-substitution** on the bromophenyl ring favored serotonin (5-HT) reuptake inhibition activity.
- **Ortho-substitution** favored noradrenaline (NA) reuptake inhibition in the cis series.
- The inhibitory effect on 5-HT uptake *in vitro* was relatively insensitive to variations in the para substituent.
- Pronounced *in vivo* effects were observed primarily with the halogens **Cl, Br, and I**.

Table 1: Key Properties of **Zimelidine** and its Active Metabolite

Property	Zimelidine (Parent Compound)	Norzimelidine (Active Metabolite)
Chemical Formula	C ₁₆ H ₁₇ BrN ₂ [1]	Information Not Available
Molar Mass	317.230 g·mol ⁻¹ [1]	Information Not Available
Elimination Half-life	8.4 ± 2.0 hours [1] [4]	19.4 ± 3.6 hours [1] [4]
Contribution to Activity	Partial	Responsible for the majority of the pharmacological activity [3]
Steady-State Ratio (vs. Parent)	1	~3 [6]

Pharmacology and Mechanism of Action

Primary Mechanism: Selective Serotonin Reuptake Inhibition

Zimelidine and its main active metabolite, **norzimelidine**, preferentially inhibit neuronal uptake of serotonin (5-hydroxytryptamine, 5-HT) both *in vitro* and *in vivo*, while exhibiting minimal effects on noradrenaline (NA) and dopamine (DA) uptake [7] [4].

Key pharmacological characteristics include [7]:

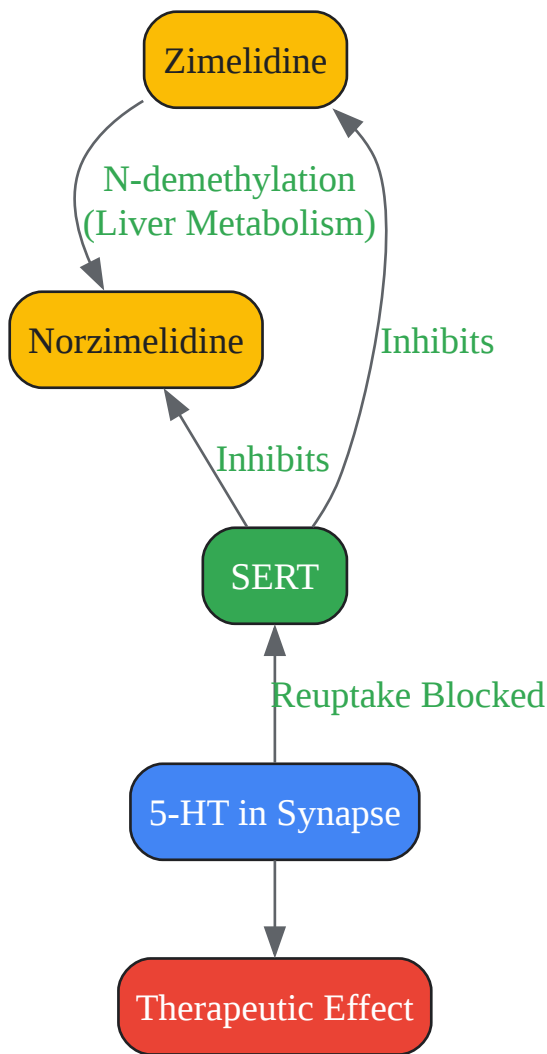
- **Blockade of 5-HT uptake** in multiple brain regions (cerebral cortex, hippocampus, striatum, hypothalamus, and spinal cord), indicating effects on both ascending and descending 5-HT pathways.
- **Lack of ancillary receptor activities:** **Zimelidine** is devoid of significant affinity for muscarinic cholinergic, histaminergic (H1 and H2), and α - and β -adrenergic receptors. This clean receptor profile explained its more favorable side-effect profile compared to TCAs [7] [3].
- **Reduction of 5-HT turnover** in low doses and enhancement of 5-HT-mediated behaviors in mice.
- Unlike TCAs, **zimelidine lacks membrane-stabilizing action**, which is associated with cardiotoxicity and lowered seizure thresholds [8].

Pharmacokinetic Profile

Zimelidine exhibits predictable pharmacokinetics [6] [9]:

- It is well absorbed after oral administration.
- It undergoes **first-pass metabolism** in the liver to form its primary, and more active, metabolite, **norzimelidine**, via N-demethylation.
- At steady state, the concentration of **norzimelidine** predominates over the parent compound by a ratio of approximately **3 to 1** [6].
- The variation in steady-state concentration of **norzimelidine** for a given dose in adults is about twofold, a range that can be reduced by correcting for patient weight [6].

The following diagram illustrates the core pharmacological pathway and metabolic transformation of **zimelidine**.



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Figure 1: **Zimelidine**'s core mechanism involves liver conversion to **norzimelidine**, with both compounds blocking serotonin reuptake via **SERT**.

Clinical Efficacy and Therapeutic Profile

Clinical studies prior to its withdrawal demonstrated that **zimelidine** was an effective antidepressant with a unique profile.

Table 2: Clinical Profile of **Zimelidine** from Pre-Withdrawal Studies

Aspect	Clinical Findings
Overall Efficacy	Comparable to amitriptyline, desipramine, maprotiline, and doxepin [3].
Onset of Action	Similar to other SSRIs; therapeutic effects took 2-4 weeks despite rapid SERT inhibition [2].
Side Effect Profile	Fewer anticholinergic effects (e.g., dry mouth, constipation) and less sedation than TCAs [3].
Cardiovascular Effects	Less likely to cause serious cardiotoxicity in therapeutic or overdose settings compared to TCAs [3].
Other Indications	Effective for cataplexy in narcolepsy without causing daytime sleepiness [1]. Shown potential in phobic anxiety and OCD [3] [2].
Common Side Effects	Nausea, headache, sleep disturbance [1] [3].
Serious Adverse Events	Rare occurrences of Guillain-Barré syndrome, a peripheral neuropathy; hypersensitivity reactions [1] [4].

Legacy and Impact on Drug Development

Although **zimelidine** itself was unsuccessful, its development was a pivotal event in psychopharmacology.

- **Proof of Concept for SSRIs:** It was the first drug to confirm that selective inhibition of serotonin reuptake was a viable and effective therapeutic principle for treating depression [2].
- **Foundation for Later SSRIs:** Its discovery and the subsequent understanding of its mechanism directly paved the way for the development and commercial success of second-generation SSRIs like **fluoxetine (Prozac), sertraline, and paroxetine** [2].
- **Shift in Drug Design:** It exemplified the success of rational drug design, moving away from agents with complex pharmacological profiles (like TCAs) towards targeted therapies with improved safety and tolerability [8] [2].

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References

1. Zimelidine [en.wikipedia.org]
2. Development and discovery of SSRI drugs [en.wikipedia.org]
3. Zimelidine: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]
4. Zimelidine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Synthesis of pyridylallylamines related to zimelidine and ... [pubmed.ncbi.nlm.nih.gov]
6. Comparative pharmacokinetics of zimelidine and ... [pubmed.ncbi.nlm.nih.gov]
7. The pharmacology of zimelidine: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]
8. Zimelidine - an overview [sciencedirect.com]
9. Pharmacokinetics of zimelidine. Systemic availability ... [pubmed.ncbi.nlm.nih.gov]

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